3-Amino-1-phenylcyclobutane-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

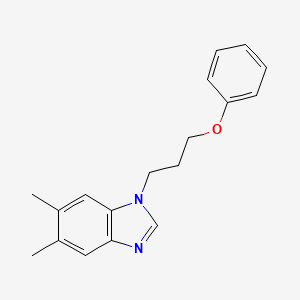

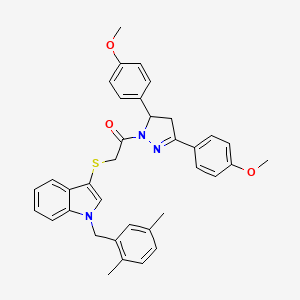

“3-Amino-1-phenylcyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 1339410-40-0 . It has a molecular weight of 172.23 . It is in powder form .

Synthesis Analysis

The synthesis of a similar compound, 3-amino-1-phenylbutane, was achieved by coupling a transaminase with a pyruvate decarboxylase (PDC), which does not require the use of any expensive additional cofactor . This strategy transforms the pyruvate obtained in the transamination reaction into acetaldehyde and CO2, which are of high volatility .Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-phenylcyclobutanecarbonitrile . The InChI code for this compound is 1S/C11H12N2/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5,10H,6-7,13H2 .Chemical Reactions Analysis

While specific chemical reactions involving “3-Amino-1-phenylcyclobutane-1-carbonitrile” were not found, conformational analysis is a key aspect of understanding the kinetic and thermodynamic properties of molecules that are conformation dependent .Physical And Chemical Properties Analysis

As mentioned earlier, “3-Amino-1-phenylcyclobutane-1-carbonitrile” is a powder with a molecular weight of 172.23 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Facile Synthesis Techniques

Researchers have developed facile synthesis methods for related compounds, demonstrating the chemical versatility of cyclobutane derivatives. For instance, a study described the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives starting from cyclohexanone, showcasing the reactivity of these compounds towards various reagents and their antimicrobial activity (Elkholy & Morsy, 2006). Another study presented an improved synthetic approach towards 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, highlighting the synthesis of bicyclic compounds with moderate to good yields (De Blieck & Stevens, 2011).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of cyclobutane derivatives. A notable example is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, where researchers explored their antibacterial activity (Rostamizadeh et al., 2013). Another research highlighted the synthesis and evaluation of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues for their antifungal properties, discussing the relationship between functional group variation and biological activity (Gholap et al., 2007).

Crystal Structure Analysis

Crystallography reports offer insights into the molecular structure of cyclobutane derivatives, providing a foundation for understanding their chemical reactivity and potential for further modification. For example, a study on the X-ray structures of carbonitrile compounds revealed details about their molecular geometry, which is crucial for the design of molecules with specific properties (Sharma et al., 2015).

Photochemical Properties and Stability

Research into the photochemical properties of related compounds has shown how light exposure can affect their stability and biological activity. One study discovered that certain carbonitriles undergo photo-induced degradation, impacting their antifungal effectiveness (Silva et al., 2021).

Green Chemistry and Sustainable Synthesis

Advancements in green chemistry have led to more environmentally friendly synthesis methods for cyclobutane derivatives. A review on the green synthesis of 2-aminopyranes emphasizes the importance of sustainable practices in chemical synthesis, highlighting methods that minimize environmental impact while maintaining efficiency (ChemChemTech, 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-amino-1-phenylcyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5,10H,6-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZXRJCLBUVOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenylcyclobutane-1-carbonitrile | |

CAS RN |

1339410-40-0 |

Source

|

| Record name | 3-amino-1-phenylcyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)

![2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-](/img/structure/B2439593.png)

![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)

![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)

![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)

![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)